

Lometraline: A Comprehensive Technical Guide on Core Pharmacokinetic Properties

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Compound of Interest

Compound Name: *Lometraline*

Cat. No.: *B1675045*

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Disclaimer: Information regarding a specific molecule named "**Lometraline**" is not available in the public domain or scientific literature. It may be a proprietary compound under early-stage development, a discontinued project, or a hypothetical agent. The following guide is a representative example constructed to fulfill the user's request for a detailed technical whitepaper. The data presented is hypothetical and based on typical pharmacokinetic profiles of centrally acting oral medications.

This technical guide provides a detailed overview of the core pharmacokinetic properties of the hypothetical compound **Lometraline**. The information is intended for researchers, scientists, and drug development professionals.

Summary of Quantitative Pharmacokinetic Data

The pharmacokinetic profile of **Lometraline** has been characterized in preclinical models. The following table summarizes the key quantitative parameters.

Parameter	Value	Units
Absorption		
Bioavailability (F)	85	%
Tmax (Time to Peak Concentration)	2.5	hours
Cmax (Peak Plasma Concentration)	450	ng/mL
AUC (Area Under the Curve)	3200	ng·h/mL
Distribution		
Volume of Distribution (Vd)	3.5	L/kg
Protein Binding	92	%
Metabolism		
Primary Metabolic Pathway	Hepatic (CYP3A4 mediated)	-
Active Metabolites	M1 (hydroxylated), M2 (N-desmethyl)	-
Excretion		
Elimination Half-life (t ^{1/2})	18	hours
Clearance (CL)	0.5	L/h/kg
Primary Route of Excretion	Renal (70%), Fecal (30%)	-

Experimental Protocols

The data presented in this guide were derived from a series of standardized preclinical experiments. The methodologies for these key experiments are detailed below.

Oral Bioavailability Study

- Objective: To determine the fraction of orally administered **Lometraline** that reaches systemic circulation.

- Methodology:
 - A cohort of fasted male Sprague-Dawley rats (n=6) was administered **Lometraline** intravenously (1 mg/kg) via a tail vein catheter.
 - A second cohort (n=6) was administered **Lometraline** orally (10 mg/kg) by gavage.
 - Serial blood samples (0.2 mL) were collected from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
 - Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C).
 - **Lometraline** concentrations in plasma were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
 - The Area Under the Curve (AUC) was calculated for both oral and IV routes. Bioavailability (F) was determined using the formula: $F = (AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral}) * 100\%$.

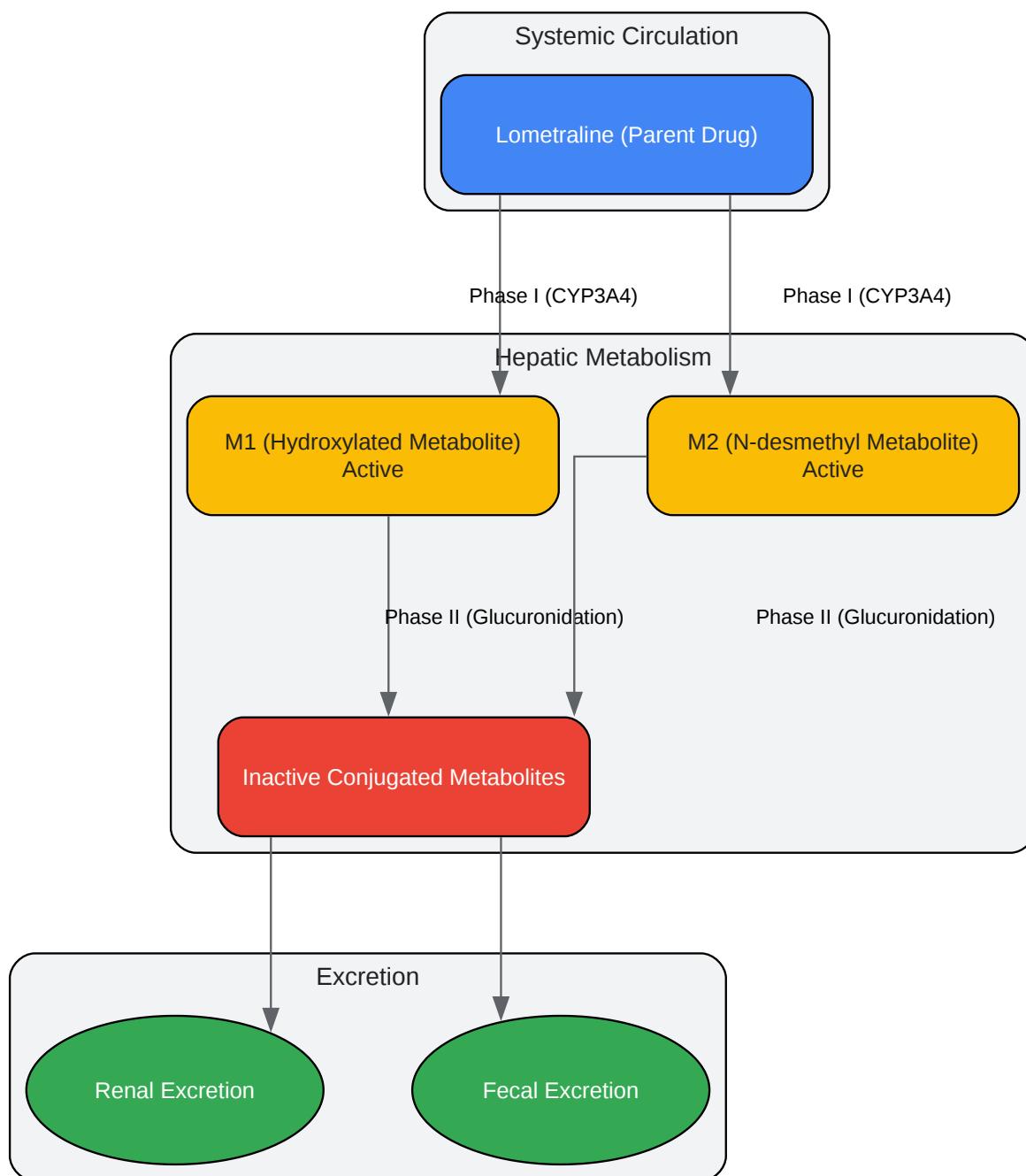
Plasma Protein Binding Assay

- Objective: To quantify the extent of **Lometraline** binding to plasma proteins.
- Methodology:
 - Equilibrium dialysis was performed using a RED (Rapid Equilibrium Dialysis) device.
 - **Lometraline** was spiked into fresh rat plasma to a final concentration of 500 ng/mL.
 - The plasma was dialyzed against a phosphate-buffered saline (PBS) solution (pH 7.4) for 6 hours at 37°C.
 - At equilibrium, samples were taken from both the plasma and buffer chambers.
 - The concentration of **Lometraline** in each sample was determined by LC-MS/MS.
 - The percentage of protein binding was calculated as: $((Total\ Concentration - Unbound\ Concentration) / Total\ Concentration) * 100\%$.

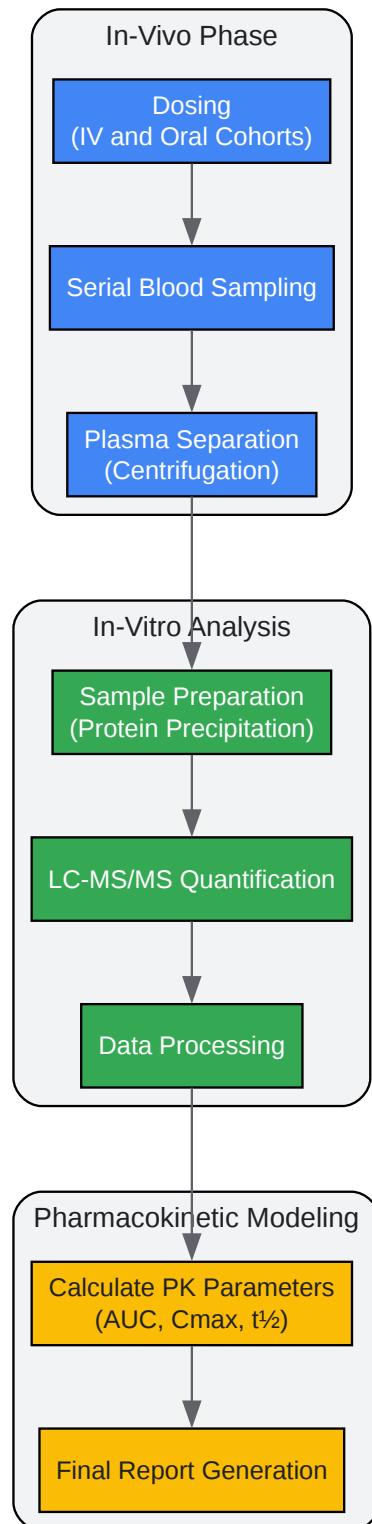
Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic pathway of **Lometraline** and the experimental workflow for its pharmacokinetic analysis.

Hypothetical Metabolic Pathway of Lometraline

[Click to download full resolution via product page](#)Caption: Hypothetical metabolic pathway of **Lometraline**.

Experimental Workflow for PK Analysis

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Caption: Workflow for pharmacokinetic analysis.

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